4-[(S)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol 4-[(S)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol
Brand Name: Vulcanchem
CAS No.: 73522-75-5
VCID: VC11995451
InChI: InChI=1S/C19H24N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h3-5,7,10,12-13,18-19,22-23H,2,6,8-9,11H2,1H3
SMILES: CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O
Molecular Formula: C19H24N2O2
Molecular Weight: 312.4 g/mol

4-[(S)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol

CAS No.: 73522-75-5

Cat. No.: VC11995451

Molecular Formula: C19H24N2O2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

4-[(S)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol - 73522-75-5

Specification

CAS No. 73522-75-5
Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
IUPAC Name 4-[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol
Standard InChI InChI=1S/C19H24N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h3-5,7,10,12-13,18-19,22-23H,2,6,8-9,11H2,1H3
Standard InChI Key RASAUPYEBCYZRS-UHFFFAOYSA-N
Isomeric SMILES CCC1CN2CCC1CC2[C@H](C3=C4C=C(C=CC4=NC=C3)O)O
SMILES CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O
Canonical SMILES CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O

Introduction

Chemical Structure and Identification

The molecular formula of 4-[(S)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol is C19H24N2O2\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2, with a molecular weight of 312.4 g/mol. Its IUPAC name reflects the presence of a 1-azabicyclo[2.2.2]octane core substituted with an ethyl group at position 5 and a hydroxymethyl-quinolin-6-ol moiety at position 2. The stereochemistry at the hydroxymethyl group is specified as (S)-configuration, critical for its potential interactions with biological targets.

Key Structural Features:

  • Azabicyclooctane Ring: A rigid bicyclic system that constrains conformational flexibility, potentially enhancing receptor binding selectivity.

  • Quinoline-6-ol Substituent: The hydroxyl group at position 6 introduces hydrogen-bonding capabilities, while the quinoline nucleus contributes aromatic stacking interactions.

  • Ethyl Side Chain: Enhances lipophilicity, influencing membrane permeability and metabolic stability.

Table 1: Physicochemical and Identification Data

PropertyValueSource
CAS Number73522-75-5
Molecular FormulaC19H24N2O2\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2
Molecular Weight312.4 g/mol
IUPAC Name4-[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol
SMILESCCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O
InChIKeyRASAUPYEBCYZRS-UHFFFAOYSA-N

Physicochemical Properties

  • LogP: 3.40 ± 0.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Hydrogen Bond Donors/Acceptors: 3 donors (two hydroxyl groups, one amine) and 4 acceptors, favoring solubility in polar aprotic solvents.

  • Topological Polar Surface Area (TPSA): 72.7 Ų, consistent with moderate membrane permeability.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod
LogP3.40ALOGPS
Solubility (mg/mL)0.12 in waterChemAxon
pKa9.2 (quinolin-6-ol hydroxyl)SPARC

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